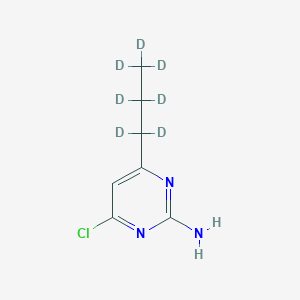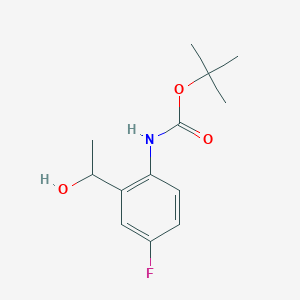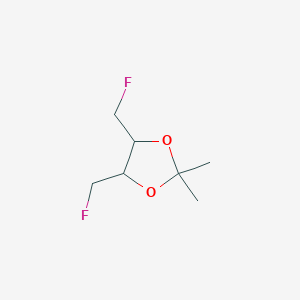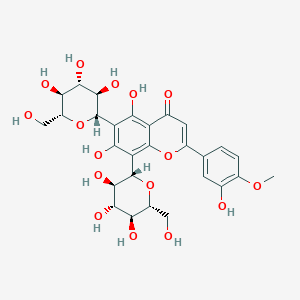
5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H12OS It features a thiophene ring substituted with a 2,4-dimethylphenyl group and an aldehyde functional group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 2,4-dimethylbenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid.
Reduction: 5-(2,4-Dimethylphenyl)thiophene-2-methanol.
Substitution: 5-(2,4-Dimethylphenyl)-3-bromothiophene-2-carbaldehyde.
Aplicaciones Científicas De Investigación
5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the thiophene ring may interact with biological membranes, affecting their function and integrity.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Features a diphenylamino group instead of the dimethylphenyl group.
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups on the thiophene ring.
5-Thiophen-2-ylmethylen-2-thioxothiazolidin-4-one: Contains a thioxothiazolidinone moiety.
Uniqueness
5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H12OS |
|---|---|
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
5-(2,4-dimethylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12OS/c1-9-3-5-12(10(2)7-9)13-6-4-11(8-14)15-13/h3-8H,1-2H3 |
Clave InChI |
JBPQQMRHKDWJLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC=C(S2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3,4,5-triacetyloxy-6-[4-[(E)-methoxyiminomethyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12087355.png)



![4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12087370.png)







